(2-Dimethylamino-phenyl)-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[2-(dimethylamino)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHNRCNVCKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Synthesis and Hydrolysis
This method, detailed in Chinese patent CN111777520A, begins with the synthesis of (2-Dimethylamino-phenyl)-acetic acid esters. For example, methyl (2-dimethylamino-phenyl)-acetate is prepared via Fischer esterification using methanol and catalytic sulfuric acid. The ester is then hydrolyzed under alkaline conditions (NaOH, 60–80°C) to yield the free acid, which is subsequently treated with HCl to form the hydrochloride salt.
Key Parameters
-
Hydrolysis Efficiency : Using 2M NaOH achieves >95% conversion within 3 hours.
-
Acidification : Concentrated HCl is added dropwise at 0–5°C to prevent thermal degradation.
-
Yield : The two-step process achieves an overall yield of 75–80%.
Substitution Reactions via Nucleophilic Aromatic Substitution
Chloride Displacement
A less common approach involves substituting a chlorine atom on 2-chlorophenylacetic acid with dimethylamine. The reaction is conducted in DMF at 100°C for 12 hours, using excess dimethylamine (3 equivalents) and K₂CO₃ as a base. While feasible, this method suffers from side reactions (e.g., over-alkylation), limiting yields to 50–60%.
Limitations and Alternatives
The electron-withdrawing effect of the acetic acid group deactivates the aromatic ring, necessitating harsh conditions. Alternative strategies, such as Ullmann coupling with copper catalysts, have been explored but require specialized ligands and higher temperatures.
Direct Acetylation of Dimethylaminophenyl Compounds
Friedel-Crafts Acetylation
In this method, dimethylaminobenzene undergoes acetylation using acetyl chloride and AlCl₃ as a catalyst. However, the dimethylamino group’s strong activating nature leads to polysubstitution, reducing selectivity. Modifying the directing group or using protecting groups (e.g., Boc) improves monoacetylation yields to 65%.
Workup and Salt Formation
The acetylated product is oxidized to the carboxylic acid using KMnO₄ in acidic conditions, followed by HCl treatment to form the hydrochloride salt. This method is less industrially viable due to multiple steps and moderate yields.
Comparative Analysis of Preparation Methods
Industrial-Scale Considerations
Solvent Recycling and Waste Management
The alkylation method generates toluene and tertiary amine hydrochlorides as byproducts. Patent EP0537608B1 highlights the recycling of toluene after distillation, reducing costs by 30%. Tertiary amine hydrochlorides are regenerated into free amines using NaOH, enabling reuse in subsequent batches .
Chemical Reactions Analysis
Types of Reactions
(2-Dimethylamino-phenyl)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines or alcohols.
Scientific Research Applications
(2-Dimethylamino-phenyl)-acetic acid hydrochloride is a chemical compound with several research and industrial applications.
Scientific Research Applications
- CK2α Inhibitors Virtual screening methods have identified candidate CK2α inhibitors containing purine scaffolds . These inhibitors were designed and synthesized to evaluate their activity. Certain compounds with an electron-donating group linked to 4-carboxyphenyl showed higher potency .
- Synthesis of Pharmaceutical Compounds The compound is used in an improved process for preparing Denaverin hydrochloride, a human and veterinary pharmaceutical active ingredient .
- Antiproliferative agent Derivatives of 2-arylthiazolidine-4-carboxylic acid amides (ATCAs) have shown to be potent cytotoxic agents for prostate cancer and melanoma .
Industrial Applications
While the search results do not provide specific industrial applications for (2-Dimethylamino-phenyl)-acetic acid hydrochloride, related chemical compounds and derivatives have a range of industrial uses:
- Fluorophores Boron chelates are used as fluorophores in bioimaging and as molecular reporters .
- Rubber Manufacturing N-cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator in the compounding of rubber for tire treads, footwear, and similar products .
- Coatings Fluorocarbon coatings are used on materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . These coatings can be applied to conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .
Data Table
| Compound | Ar 1 | Ar 2 | IC 50 (µM) |
|---|---|---|---|
| 12 | 4-N, N-Dimethyaminophenyl | 4-Carboxyphenyl | 4.3 |
| 13 | 4-Methoxyphenyl | 4-Carboxyphenyl | 9.1 |
| 14 | 4-Methylphenyl | 4-Carboxyphenyl | 8.9 |
| 15 | 3-Methoxyphenyl | 4-Carboxyphenyl | 14 |
| 16 | 4-Fluorophenyl | 4-Carboxyphenyl | >30 |
| 17 | 4-Chlorophenyl | 4-Carboxyphenyl | >30 |
| 18 | 4-Cyanophenyl | 4-Carboxyphenyl | >30 |
| 19 | 4-Nitrophenyl | 4-Carboxyphenyl | >30 |
Mechanism of Action
The mechanism of action of (2-Dimethylamino-phenyl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects :
- Electron-donating groups (e.g., -N(CH₃)₂) decrease acidity of the acetic acid moiety, favoring protonated forms in physiological pH.
- Electron-withdrawing groups (e.g., -Cl, -F) increase acidity, enhancing solubility in polar environments .
- Halogen substituents (Cl, F) improve metabolic stability and binding affinity to hydrophobic pockets in proteins .
Biological Implications: Compounds with aromatic amines (e.g., 2-amino-phenyl derivatives) may interact with enzymes like alcohol dehydrogenases (ADHs) or oxidative stress regulators (e.g., alkyl hydroperoxide reductase) . Dimethylamino groups could modulate cellular uptake by altering membrane permeability, as seen in studies on bacterial acid resistance mechanisms involving glutamine synthetase .
Pharmaceutical Relevance :
- Imidazole-containing analogs (e.g., 2-(1H-Imidazol-1-yl)acetic acid HCl) are prevalent in drug design due to their ability to coordinate metal ions or inhibit cytochrome P450 enzymes .
- Fluorinated derivatives (e.g., 2,6-difluorophenyl) are explored for CNS-targeted therapies owing to enhanced lipophilicity and BBB penetration .
Research Findings and Discrepancies
- Proteomic Interactions: Overexpression of quinoprotein alcohol dehydrogenase (PQQ-ADH) in Acetobacter pasteurianus downregulates aconitase, a key enzyme in the TCA cycle, suggesting that structurally similar compounds might influence metabolic flux in acetic acid bacteria .
- Naming Inconsistencies: The erroneous association of (2-Dimethylamino-phenyl)-acetic acid hydrochloride with 2-amino-3,6-difluorobenzoic acid in underscores the importance of cross-referencing CAS numbers and structural data .
Biological Activity
(2-Dimethylamino-phenyl)-acetic acid hydrochloride, with the CAS number 1956310-44-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H16ClN
- Molecular Weight : 215.71 g/mol
- Physical State : White to off-white solid
- Solubility : Soluble in water and organic solvents
The biological activity of (2-Dimethylamino-phenyl)-acetic acid hydrochloride is attributed to its interaction with various molecular targets. It has been shown to influence several pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions and signaling pathways.
- Receptor Modulation : It can interact with receptors, potentially altering physiological responses.
Pharmacological Effects
Research indicates that (2-Dimethylamino-phenyl)-acetic acid hydrochloride exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties. For instance, it has been evaluated in vitro against various cancer cell lines, showing potential cytotoxicity and induction of apoptosis.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
Specific Research Examples
- Anticancer Studies :
- Anti-inflammatory Research :
- Mechanistic Insights :
Safety and Toxicology
While initial findings are promising, comprehensive toxicity studies are essential to evaluate the safety profile of (2-Dimethylamino-phenyl)-acetic acid hydrochloride. Current data suggest moderate toxicity levels; however, further research is needed to establish safe dosage ranges for potential therapeutic applications.
Q & A
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (¹H NMR) in D₂O confirms structural integrity, particularly for amine and aromatic protons . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like carboxylic acid and dimethylamino moieties. Single-crystal X-ray diffraction (XRD) provides definitive structural validation, while UV-Vis spectroscopy monitors electronic transitions in experimental settings .
Q. What are the critical safety considerations when handling this compound?
- Methodology : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of per local regulations. Avoid drainage contamination due to potential environmental toxicity .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, solvent) influence the yield of (2-Dimethylamino-phenyl)-acetic acid hydrochloride?
- Methodology : Acidic conditions (e.g., HCl) protonate the dimethylamino group, enhancing electrophilicity for coupling reactions. Polar aprotic solvents like acetonitrile improve solubility of intermediates, while basic conditions (K₂CO₃) facilitate deprotonation steps. Systematic optimization using Design of Experiments (DoE) can identify ideal pH (4–6) and solvent ratios .
Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?
- Methodology : Contradictions may arise from solvent effects (D₂O vs. CDCl₃) or tautomerism. Cross-validate findings with high-resolution mass spectrometry (HRMS) and computational modeling (DFT calculations) to assign peaks accurately. For example, D₂O solvent in NMR suppresses exchangeable protons, simplifying spectra .
Q. What strategies mitigate degradation during long-term storage?
- Methodology : Store at ambient temperatures in airtight, light-resistant containers under nitrogen. Lyophilization enhances stability for biological assays. Periodic HPLC analysis (C18 column, 0.1% TFA mobile phase) monitors degradation products like hydrolyzed acetic acid derivatives .
Q. How does structural modification of this compound affect its bioactivity in cellular studies?
- Methodology : Introduce halogen substituents (e.g., fluorine at the phenyl ring) to enhance metabolic stability. Compare IC₅₀ values in vitro using cell viability assays (MTT/WST-1) against unmodified analogs. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like IL-6 or MMP3, validated via SPR biosensors .
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Methodology : Chiral HPLC or capillary electrophoresis ensures enantiopurity during scale-up. Asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution (lipases) can maintain stereochemical integrity. Monitor reaction kinetics to avoid racemization at elevated temperatures .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to determine the correct solvent system?
- Methodology : Solubility varies with counterion (hydrochloride vs. free base). Use phase-solubility diagrams and Hansen solubility parameters to identify optimal solvents (e.g., DMSO for biological assays, methanol for synthesis). Differential Scanning Calorimetry (DSC) detects polymorphic forms affecting solubility .
Q. Conflicting biological activity How to design validation experiments?
- Methodology : Replicate studies using standardized cell lines (e.g., HEK-293) and controls (e.g., nanobody inhibitors for IL-6). Validate via orthogonal assays (e.g., ELISA for protein binding, qPCR for downstream gene expression). Address batch-to-batch variability by characterizing purity (≥95% via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
